molecular formula C27H32N4O3S B2838833 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-68-1

5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2838833
CAS No.: 898345-68-1
M. Wt: 492.64
InChI Key: GBYAUZFEEADJIQ-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolotriazole Core: The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group:

    Attachment of the 4-Benzylpiperidin-1-yl Group: The final step is the attachment of the 4-benzylpiperidin-1-yl group, which can be accomplished through a nucleophilic substitution reaction, typically using a piperidine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the thiazolotriazole core or the benzyl group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the phenyl ring. Halogenated reagents or alkylating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. It could be explored as a candidate for drug development, particularly in the treatment of neurological disorders or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of structural features, which may confer specific biological activities not observed in other similar compounds

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-4-23-28-27-31(29-23)26(32)25(35-27)24(20-10-11-21(33-2)22(17-20)34-3)30-14-12-19(13-15-30)16-18-8-6-5-7-9-18/h5-11,17,19,24,32H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYAUZFEEADJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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